

Application Notes: ML085 for SDS-PAGE

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Compound of Interest

Compound Name: ML085

Cat. No.: B1210487

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Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique in molecular biology, biochemistry, and proteomics for the separation of proteins based on their molecular weight. The **ML085** product is a ready-to-use 40% Acrylamide/Bis-acrylamide solution (19:1 ratio), which serves as a key reagent for the preparation of polyacrylamide gels.[1][2][3] This solution simplifies the gel casting process and reduces the handling of powdered acrylamide, a potent neurotoxin.[2][4] These application notes provide a detailed protocol for the use of **ML085** in preparing and running SDS-PAGE gels for protein analysis.

Principle of SDS-PAGE

SDS-PAGE separates proteins primarily by their molecular weight. The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.[5][6] This masks the intrinsic charge of the protein, ensuring that migration through the polyacrylamide gel matrix is proportional to the logarithm of its molecular weight.[5][6] Smaller proteins navigate through the pores of the gel more easily and migrate faster than larger proteins.[5][7][8]

Experimental Protocols

1. Materials and Reagents

- **ML085** (40% Acrylamide/Bis-acrylamide, 19:1)

- Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8 with 0.4% SDS)
- Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8 with 0.4% SDS)
- 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- 10X Running Buffer (Tris-Glycine-SDS)
- 2X Sample Loading Buffer (containing SDS, β -mercaptoethanol or DTT, glycerol, and bromophenol blue)
- Protein Molecular Weight Standards
- Deionized Water
- Coomassie Brilliant Blue or other protein staining solution
- Destaining Solution (e.g., 10% acetic acid, 40% methanol)

2. Safety Precautions

Acrylamide is a neurotoxin and a suspected carcinogen.^{[2][4][9]} Always wear gloves, a lab coat, and safety glasses when handling **ML085** and other SDS-PAGE reagents.^[4] All procedures involving acrylamide should be performed in a well-ventilated area or a chemical fume hood.^[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.^{[2][4][9]}

3. Protocol for Casting Polyacrylamide Gels using **ML085**

This protocol is for a standard mini-gel (e.g., 1.0 mm thickness). Volumes should be adjusted for different gel sizes.

3.1. Assembling the Gel Cassette

- Thoroughly clean and dry the glass plates and spacers.

- Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.

3.2. Preparing the Separating Gel

- In a small beaker or conical tube, combine the components for the separating gel as outlined in the table below. The percentage of acrylamide will determine the resolution of proteins of different sizes.^[7]^[11]
- Gently swirl the mixture to combine.
- Add the appropriate amounts of 10% APS and TEMED to initiate polymerization. Swirl gently to mix.
- Immediately pipette the solution into the gel cassette, leaving enough space for the stacking gel (approximately 1-1.5 cm).
- Carefully overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.
- Allow the gel to polymerize for 30-60 minutes at room temperature.

3.3. Preparing the Stacking Gel

- After the separating gel has polymerized, pour off the overlay.
- In a separate tube, prepare the stacking gel solution as described in the table below.
- Add 10% APS and TEMED, and mix gently.
- Pipette the stacking gel solution on top of the separating gel.
- Insert the comb into the stacking gel, being careful not to trap any air bubbles.
- Allow the stacking gel to polymerize for 30-45 minutes.

4. Sample Preparation and Gel Electrophoresis

- Mix your protein sample with an equal volume of 2X sample loading buffer.

- Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- Centrifuge the samples briefly to pellet any insoluble material.
- Once the gel has fully polymerized, carefully remove the comb.
- Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.
- Load the prepared protein samples and molecular weight standards into the wells.[\[8\]](#)[\[12\]](#)
- Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[\[6\]](#)[\[12\]](#)

5. Gel Staining and Visualization

- After electrophoresis is complete, turn off the power supply and disassemble the apparatus.
- Carefully remove the gel from the cassette.
- Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
- Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

Data Presentation

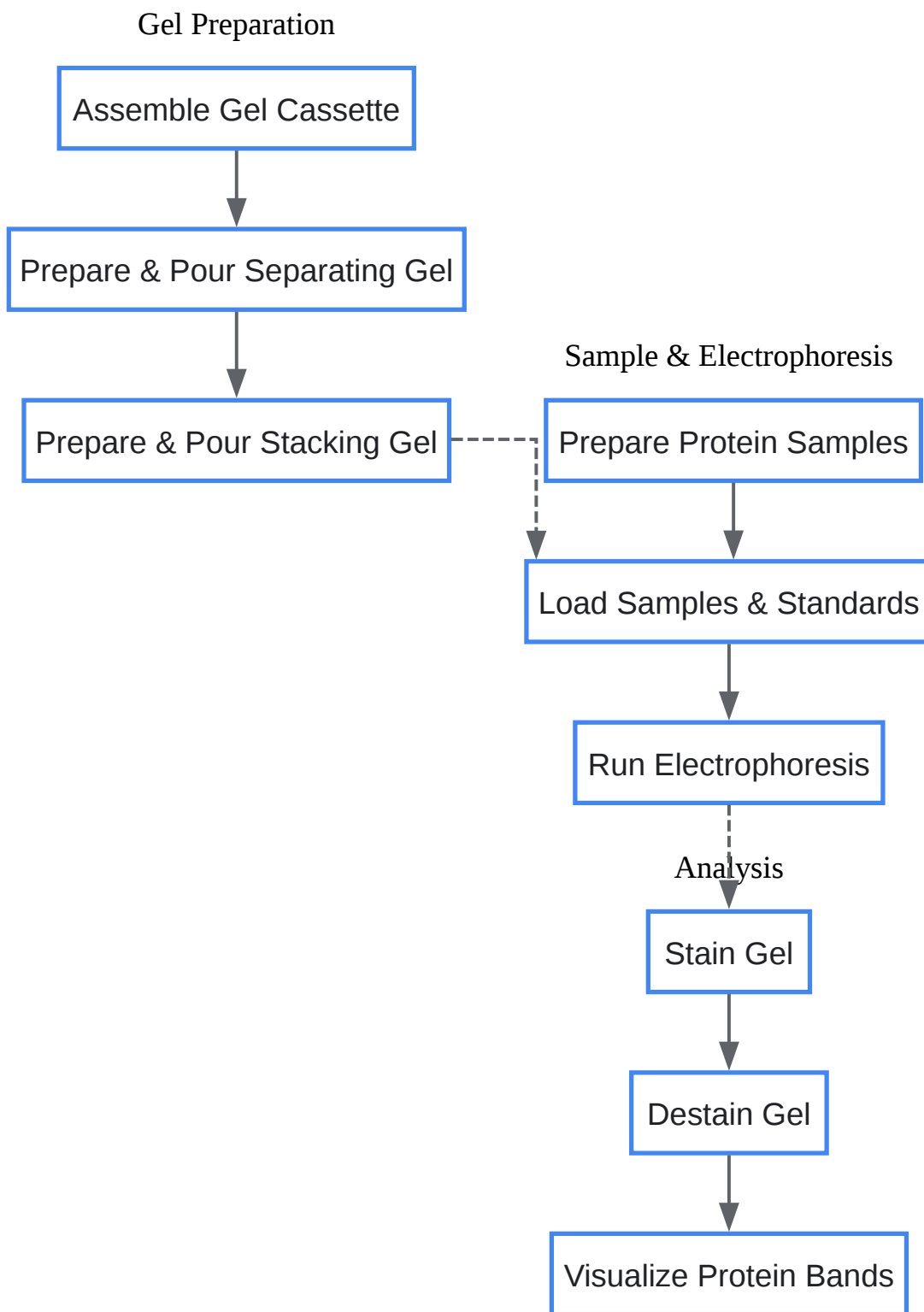
Table 1: Separating Gel Formulations for a 10 mL Gel using **ML085**

Gel Percentage	ML085 (40%)	1.5 M Tris-HCl (pH 8.8)	10% SDS	Deionized Water	10% APS	TEMED
8%	2.0 mL	2.5 mL	100 µL	5.3 mL	100 µL	10 µL
10%	2.5 mL	2.5 mL	100 µL	4.8 mL	100 µL	10 µL
12%	3.0 mL	2.5 mL	100 µL	4.3 mL	100 µL	10 µL
15%	3.75 mL	2.5 mL	100 µL	3.55 mL	100 µL	10 µL

Table 2: Stacking Gel Formulation (5% Acrylamide) for a 5 mL Gel using **ML085**

Component	Volume
ML085 (40%)	625 µL
0.5 M Tris-HCl (pH 6.8)	1.25 mL
10% SDS	50 µL
Deionized Water	3.0 mL
10% APS	50 µL
TEMED	5 µL

Visualizations



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Caption: Workflow diagram illustrating the key steps of the SDS-PAGE protocol.



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Caption: The process of protein denaturation by SDS and reducing agents for SDS-PAGE.

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